

Application Notes and Protocols for Delpazolid (C₁₉H₂₀FN₃O₆) in Drug Discovery Research

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Compound of Interest

Compound Name: C₁₉H₂₀FN₃O₆

Cat. No.: B15174627

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Compound: Delpazolid (also known as LCB01-0371) Chemical Formula: **C₁₉H₂₀FN₃O₆**

Introduction

Delpazolid is a novel, second-generation oxazolidinone antibiotic developed by LegoChem Biosciences.[1][2] Like other antibiotics in its class, delpazolid is a synthetic antimicrobial agent that is particularly effective against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA), vancomycin-resistant enterococci (VRE), and drug-resistant *Mycobacterium tuberculosis*. [1][2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis, a pathway distinct from many other antibiotic classes, which contributes to its low rates of cross-resistance.[4][5][6] Delpazolid has been engineered to offer an improved safety profile compared to the first-generation oxazolidinone, linezolid, particularly concerning myelosuppression.[1][7] These characteristics make delpazolid a compound of significant interest in drug discovery research for new antibacterial therapies.

Data Presentation

In Vitro Antibacterial Activity of Delpazolid

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values for delpazolid against various bacterial strains.

Bacterial Strain	MIC90 (µg/mL)	Comparator (Linezolid) MIC90 (µg/mL)
Methicillin-susceptible S. aureus (MSSA)	2	Not Specified
Methicillin-resistant S. aureus (MRSA)	2	Not Specified
Mycobacterium tuberculosis H37Rv	Not Specified	Not Specified
Multi-drug-resistant M. tuberculosis (MDR-TB)	1	1
Extensively drug-resistant M. tuberculosis (XDR-TB)	0.25	1

Data sourced from multiple studies.[\[7\]](#)[\[8\]](#)

In Vivo Efficacy of Delpazolid

The 50% effective dose (ED50) is a measure of a drug's potency in vivo. The following table presents the ED50 of delpazolid in a murine systemic infection model.

Bacterial Strain	ED50 (mg/kg)
S. aureus Giorgio (MSSA)	4.53
S. aureus p125 (MRSA)	2.96

Data from in vivo studies in mice.[\[8\]](#)

Mitochondrial Protein Synthesis Inhibition

A critical aspect of oxazolidinone safety is its effect on mitochondrial protein synthesis, which can lead to toxicity.

Cell Line	IC50 (µg/mL)	Comparator (Linezolid) IC50 (µg/mL)
Human myelogenous leukemia (K562)	3.4	3.4
Human cardiomyocyte (AC16)	3.4	3.4

The similar IC50 values suggest that while delpazolid has superior antibacterial activity, its effect on mitochondrial protein synthesis is comparable to linezolid, necessitating careful dose consideration.[\[1\]](#)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the steps to determine the MIC of delpazolid against a target bacterial strain.

Materials:

- Delpazolid stock solution (e.g., 1 mg/mL in a suitable solvent)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5×10^8 CFU/mL)
- Spectrophotometer or microplate reader

Procedure:

- Prepare serial twofold dilutions of the delpazolid stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.

- Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Add 50 μ L of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 μ L.
- Include a growth control well (no delpazolid) and a sterility control well (no bacteria).
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC by visual inspection for the lowest concentration of delpazolid that completely inhibits visible bacterial growth. Alternatively, use a microplate reader to measure absorbance at 600 nm.

Protocol 2: Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of delpazolid over time.^[9]

Materials:

- Delpazolid stock solution
- CAMHB
- Standardized bacterial inoculum
- Sterile culture tubes
- Agar plates for colony counting
- Incubator and shaker

Procedure:

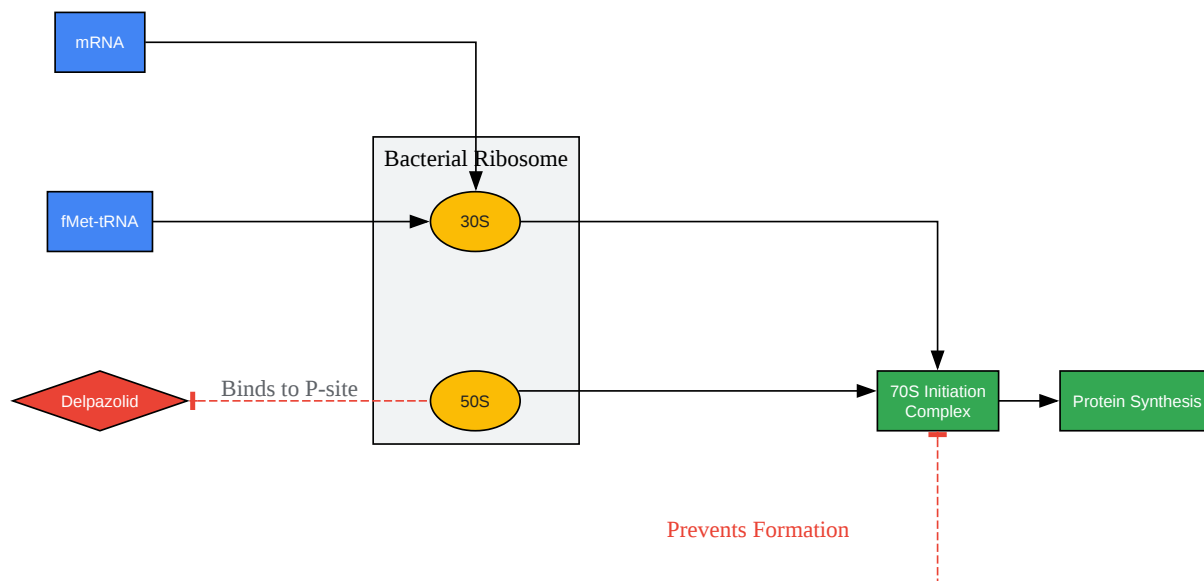
- Prepare culture tubes with CAMHB containing delpazolid at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC).^[8]

- Inoculate the tubes with the bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL. Include a growth control tube without the antibiotic.
- Incubate the tubes at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
- Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
- Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFU).
- Plot the log₁₀ CFU/mL versus time for each delpazolid concentration to generate the time-kill curve.

Signaling Pathways and Workflows

Mechanism of Action of Oxazolidinones

Oxazolidinones, including delpazolid, exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.^{[3][4][10]} They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, which is a crucial first step in protein synthesis.^{[5][10]}

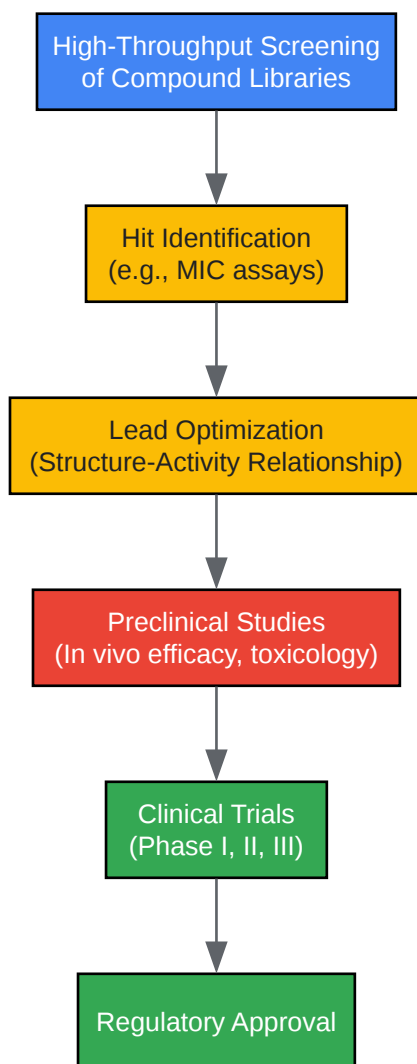


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Caption: Mechanism of action of Delpazolid on bacterial protein synthesis.

General Workflow for Antibacterial Drug Discovery

The process of discovering and developing a new antibacterial agent like delpazolid follows a structured workflow from initial screening to clinical trials.

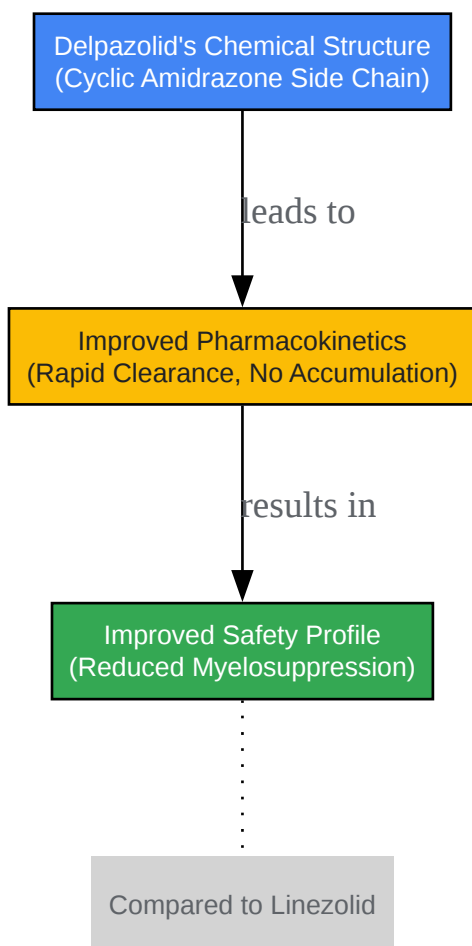


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Caption: A generalized workflow for antibacterial drug discovery.

Logical Relationship for Delpazolid's Improved Safety Profile

Delpazolid was designed to have a better safety profile than linezolid, particularly regarding myelosuppression. This is attributed to its chemical structure, which allows for more rapid clearance and prevents accumulation in the plasma.^[1]



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Caption: Logical flow from Delpazolid's structure to its improved safety.

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